![molecular formula C4F11NO2S B12574648 2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride CAS No. 192998-56-4](/img/structure/B12574648.png)
2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it valuable in various scientific and industrial applications. This compound is particularly noted for its use in the synthesis of other fluorinated compounds and its role in advanced material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride typically involves the introduction of bis(trifluoromethyl)amino groups into a tetrafluoroethane backbone. One common method includes the reaction of tetrafluoroethane with bis(trifluoromethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow processes to maintain efficiency and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and minimizing by-products. Safety measures are crucial due to the reactive nature of the fluorinated intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions to form more complex fluorinated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated amines or ethers, while oxidation can produce sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds derived from this molecule are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of advanced materials, such as fluorinated polymers and coatings, which offer enhanced durability and chemical resistance.
Mecanismo De Acción
The mechanism by which 2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The bis(trifluoromethyl)amino group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Known for its use in the synthesis of polyimides and other advanced materials.
N,N-Bis(trifluoromethyl)glycine: A fluorinated amino acid with applications in pharmaceuticals and agrochemicals.
Trifluoromethylated Pyridines: Used in medicinal chemistry for their unique electronic properties.
Uniqueness
What sets 2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride apart is its combination of multiple fluorinated groups within a single molecule, providing a unique balance of stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.
Propiedades
Número CAS |
192998-56-4 |
|---|---|
Fórmula molecular |
C4F11NO2S |
Peso molecular |
335.10 g/mol |
Nombre IUPAC |
2-[bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethanesulfonyl fluoride |
InChI |
InChI=1S/C4F11NO2S/c5-1(6,2(7,8)19(15,17)18)16(3(9,10)11)4(12,13)14 |
Clave InChI |
GCKRIZPSTOXXOY-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)S(=O)(=O)F)(N(C(F)(F)F)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


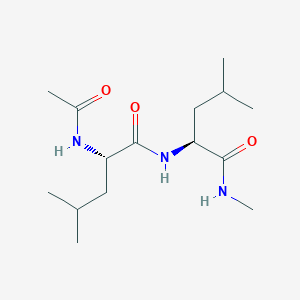
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)

![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
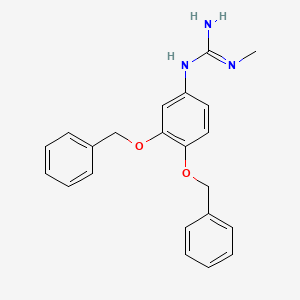
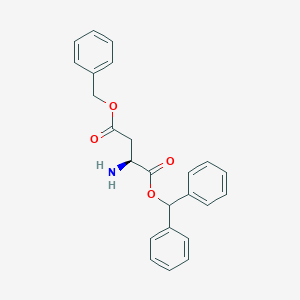

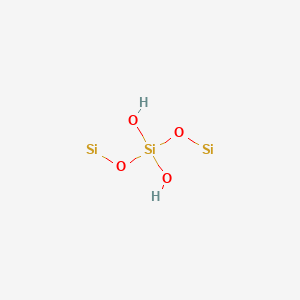
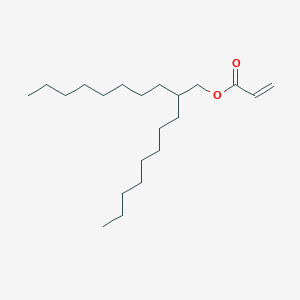
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
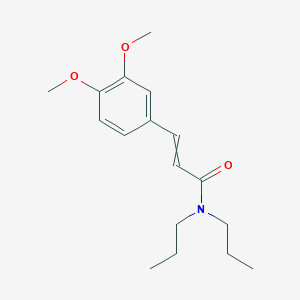
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
